"Disperse Red 1 methacrylate" synthesis via diazo coupling
"Disperse Red 1 methacrylate" synthesis via diazo coupling
An In-Depth Technical Guide to the Synthesis of Disperse Red 1 Methacrylate via Diazo Coupling
Abstract
Disperse Red 1 Methacrylate is a specialized chromophore that incorporates the Disperse Red 1 azo dye with a reactive methacrylate group. This molecular design allows for the covalent integration of the dye into polymer backbones, creating functional materials with permanent, non-leaching color and photoresponsive properties. This guide provides a comprehensive technical overview of its synthesis, which is achieved through a robust two-step process: the formation of the Disperse Red 1 dye via diazo coupling, followed by its functionalization with a methacrylate group through esterification. We will delve into the underlying chemical principles, provide detailed experimental protocols, and outline critical safety considerations for researchers and scientists in materials development.
Chemical Principles and Reaction Mechanisms
The synthesis of Disperse Red 1 Methacrylate is a sequential process that first builds the chromophore and then attaches the polymerizable handle. Understanding the mechanism of each step is critical for optimizing reaction conditions and ensuring a high-purity final product.
Step 1: Synthesis of Disperse Red 1 via Diazo Coupling
The formation of the Disperse Red 1 azo dye is a classic example of diazotization followed by an azo coupling reaction.[1][2]
Diazotization is the conversion of a primary aromatic amine, in this case, p-nitroaniline, into a diazonium salt.[3] This process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[1][4][5] The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt, which is otherwise prone to decomposition.[1][4][6]
The mechanism proceeds as follows:
-
Formation of the Nitrosonium Ion: The strong acid protonates nitrous acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[4][7]
-
Electrophilic Attack: The lone pair of electrons on the nitrogen atom of p-nitroaniline attacks the nitrosonium ion.
-
Proton Transfer & Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable p-nitrobenzenediazonium ion.[3][7] The aromatic ring provides resonance stabilization to the diazonium group.[4]
The p-nitrobenzenediazonium ion is a weak electrophile that readily reacts with an electron-rich aromatic compound, the "coupling component." For Disperse Red 1, this component is N-ethyl-N-(2-hydroxyethyl)aniline.[1] This electrophilic aromatic substitution reaction forms the characteristic azo linkage (–N=N–), which is the basis of the dye's color.[8][9] The coupling occurs at the para-position relative to the activating amino group on the coupling component, which is the most sterically accessible and electronically favorable site.[8][9]
Step 2: Methacrylation of Disperse Red 1
To make the dye polymerizable, a methacrylate group is introduced via an esterification reaction.[1] The terminal hydroxyl group of the Disperse Red 1 dye acts as a nucleophile, attacking the electrophilic carbonyl carbon of methacryloyl chloride.[1][10]
This reaction is typically performed in a dry aprotic solvent, such as tetrahydrofuran (THF), to prevent hydrolysis of the highly reactive methacryloyl chloride.[1][10] A tertiary amine base, like triethylamine, is essential. It functions as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[1][10] This prevents the HCl from protonating the reactants or catalyzing unwanted side reactions. The reaction is initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction rate and then allowed to proceed at room temperature.[1][10]
Experimental Protocol
This section provides a representative step-by-step methodology for the synthesis, purification, and characterization of Disperse Red 1 Methacrylate.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Notes |
| p-Nitroaniline | 100-01-6 | C₆H₆N₂O₂ | Toxic, handle with care.[11][12] |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | NaNO₂ | Oxidizer, toxic if swallowed.[13][14][15] |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | HCl | Corrosive. |
| N-ethyl-N-(2-hydroxyethyl)aniline | 92-50-2 | C₁₀H₁₅NO | Harmful if swallowed, skin/eye irritant.[16][17] |
| Methacryloyl Chloride | 920-46-7 | C₄H₅ClO | Highly toxic, flammable, corrosive.[18][19] |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | Flammable, corrosive. |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | Flammable, irritant. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Flammable, for chromatography. |
| Hexane | 110-54-3 | C₆H₁₄ | Flammable, for chromatography. |
| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | Respiratory irritant. |
Step-by-Step Procedure
Part A: Synthesis of Disperse Red 1
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve p-nitroaniline in a solution of concentrated HCl and water. Cool the mixture to 0–5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the p-nitroaniline solution. Maintain the temperature strictly between 0–5 °C throughout the addition. A positive test for nitrous acid with starch-iodide paper should be maintained.
-
Stir the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes after the addition is complete.
-
Azo Coupling: In a separate beaker, dissolve N-ethyl-N-(2-hydroxyethyl)aniline in an aqueous acidic solution (e.g., acetic acid or dilute HCl). Cool this solution to 0–5 °C.
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring. Maintain the temperature below 10 °C.
-
A colored precipitate of Disperse Red 1 will form immediately. Continue stirring the mixture in the cold bath for 2-3 hours to ensure the reaction goes to completion.
-
Isolation: Isolate the crude Disperse Red 1 dye by vacuum filtration. Wash the solid product thoroughly with cold water until the filtrate is neutral. Dry the product under vacuum.
Part B: Synthesis of Disperse Red 1 Methacrylate [10]
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dried Disperse Red 1 (0.30 g) and triethylamine (5 mL) in anhydrous THF (5 mL).[10]
-
Addition of Acylating Agent: Cool the mixture to 0 °C using an ice bath. While stirring, add distilled methacryloyl chloride (0.23 g) dropwise.[10]
-
Reaction Progression: Stir the mixture for 2 hours at 0 °C, then allow it to warm to room temperature and stir for an additional 16 hours.[10] The formation of triethylamine hydrochloride salt will be observed as a white precipitate.
-
Workup: Remove the precipitate by filtration. Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification and Characterization
-
Purification: The crude Disperse Red 1 Methacrylate should be purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to isolate the pure product.[1]
-
Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the incorporation of the methacrylate group and the overall molecular structure.[1]
-
HPLC: To assess the purity of the final compound (typically >95% for research applications).[1]
-
Mass Spectrometry: For molecular weight validation.[1]
-
UV-Vis Spectroscopy: To confirm the chromophoric properties. The acylation of the hydroxyl group typically results in a slight blue shift of the primary absorption band.[10]
-
Data and Properties
| Property | Value | Source(s) |
| Chemical Name | 4-[[2-(methacryloyloxy)ethyl]ethylamino]-4′-nitroazobenzene | |
| CAS Number | 103553-48-6 | |
| Molecular Formula | O₂NC₆H₄N=NC₆H₄N(C₂H₅)CH₂CH₂OCOC(CH₃)=CH₂ | |
| Molecular Weight | 382.41 g/mol | |
| Appearance | Solid | |
| Melting Point | 78-83 °C (lit.) | |
| λmax | 493 nm | |
| Storage | 2-8°C |
Safety Considerations
The synthesis of Disperse Red 1 Methacrylate involves several hazardous chemicals. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
| Chemical | Key Hazards | Recommended Precautions | Source(s) |
| p-Nitroaniline | Toxic if swallowed, in contact with skin, or if inhaled.[11][12] May cause organ damage through prolonged exposure.[11][12] Readily absorbed through the skin.[12][20] | Avoid creating dust.[11] Use in a well-ventilated area. Wear protective gloves and clothing.[11][12] Store locked up.[12] | [11][12][20][21][22] |
| Sodium Nitrite | Strong oxidizer, may intensify fire.[13][15][23] Toxic if swallowed or inhaled.[13][15] | Keep away from combustible materials.[13][23] Do not eat, drink, or smoke when using.[13][15] Use only in a hood.[13] Store in a cool, dry place.[13] | [13][14][15][23][24] |
| N-ethyl-N-(2-hydroxyethyl)aniline | Harmful if swallowed.[16][17] Causes skin and serious eye irritation.[16][17] May cause respiratory irritation.[16][17] | Avoid breathing vapors.[16][17] Wash thoroughly after handling.[16][17] Wear protective gloves and eye protection. Store in a well-ventilated place.[16][17] | [16][17] |
| Methacryloyl Chloride | Highly flammable liquid and vapor.[19][25] Fatal if inhaled.[18][25] Causes severe skin burns and eye damage.[18][25] Moisture sensitive; reacts with water to liberate toxic gas.[18][19][25] | Keep away from heat, sparks, and open flames.[19] Handle under an inert atmosphere.[19] Wear respiratory protection, gloves, and eye/face protection. | [18][19][25][26] |
Conclusion
The synthesis of Disperse Red 1 Methacrylate via diazo coupling and subsequent esterification is a well-established and reliable method for producing a high-purity, polymerizable azo dye. Careful control over reaction parameters, particularly temperature during diazotization and moisture exclusion during esterification, is paramount for achieving high yields and product quality. By following the principles and protocols outlined in this guide, researchers can effectively synthesize this valuable monomer for the development of advanced functional polymers, photo-optical materials, and non-leaching colored systems.
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